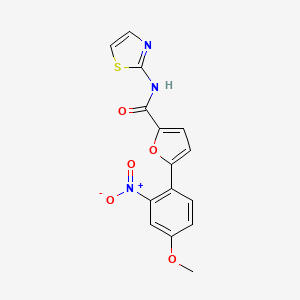

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

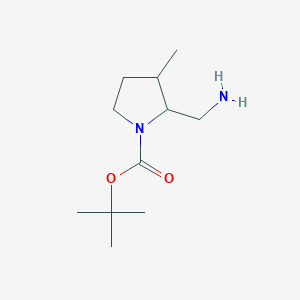

This compound is a complex organic molecule that likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom), a benzenesulfonamide group, and a fluorophenyl group . It’s important to note that the exact structure and properties can vary greatly depending on the specific arrangement of these groups .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving nucleophilic substitution reactions and ester hydrolysis . The starting materials and specific conditions would depend on the exact structure of the desired product .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity with other substances .Scientific Research Applications

Anti-Breast Cancer Activity

Breast cancer remains a significant global health concern, and novel compounds with anti-cancer properties are actively sought. N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide has demonstrated promising anti-breast cancer activity. Researchers have investigated its effects on breast cancer cell lines, and preliminary results indicate potential therapeutic benefits .

Molecular Docking Studies

Molecular docking studies play a crucial role in drug discovery. In this context, researchers have explored the binding affinity of our compound to the human estrogen alpha receptor (ERα). Interestingly, the synthesized compound exhibited binding affinity comparable to that of 4-OHT (tamoxifen), a native ligand. Such findings highlight its potential as a candidate for further drug development .

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds are popular in medicinal chemistry due to their unique properties. The C-F bond provides greater stability than the C-H bond, making fluorine substitution valuable for enhancing protein-ligand interactions. Our compound’s fluorinated moiety contributes to its pharmacological profile, making it an intriguing subject for further investigation .

Synthesis and Characterization

Understanding the synthesis and characterization of this compound is essential. Researchers have successfully synthesized it via a two-step reaction: first, the formation of pyrazoline through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization to yield the pyrazole. Spectroscopic techniques, including FT-IR, HR-MS, and NMR analysis, confirmed its structure .

Antimicrobial and Anti-Inflammatory Properties

Pyrazoles and their derivatives exhibit diverse biological activities. While our compound’s specific antimicrobial and anti-inflammatory effects require further exploration, the broader class of pyrazoles has been associated with these functions. Investigating its potential in these areas could yield valuable insights .

Other Potential Applications

Although not yet fully explored, consider investigating other potential applications. Pyrazoles have been patented as hepatic cancer (HePG-2) agents, and some derivatives may exhibit additional pharmacological activities. Further studies could reveal novel uses for our compound .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-25-15-7-8-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-12(19)4-6-14/h3-8,10,13,20H,9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYOUCRVPZEYTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364315.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2364317.png)

![N-(2-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2364319.png)

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364320.png)

![5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2364326.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)

![N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2364331.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide](/img/structure/B2364333.png)

![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)